Spiro-NPB

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Spiro-NPB in Organic Light-Emitting Diodes (OLEDs)

Spiro-NPB (full name: 1,1'-bis[N-(4-phenylphenyl)amino]-3,3-spirobifluorene) is an organic material with promising applications in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Research has focused on its use as a hole transport layer (HTL) due to its favorable properties [].

- Efficient Hole Transport: Spiro-NPB possesses a high hole mobility, which allows for efficient movement of positively charged carriers (holes) within the OLED. This efficient transport is crucial for proper functioning of the device [].

- Energy Level Alignment: The ionization energy (IE) of Spiro-NPB is well-aligned with the HOMO (highest occupied molecular orbital) level of common OLED emitters. This alignment facilitates smooth injection of holes from the HTL into the emissive layer, leading to improved device performance [].

Other Research Applications

Beyond OLEDs, Spiro-NPB is being explored for its potential in other organic electronic devices:

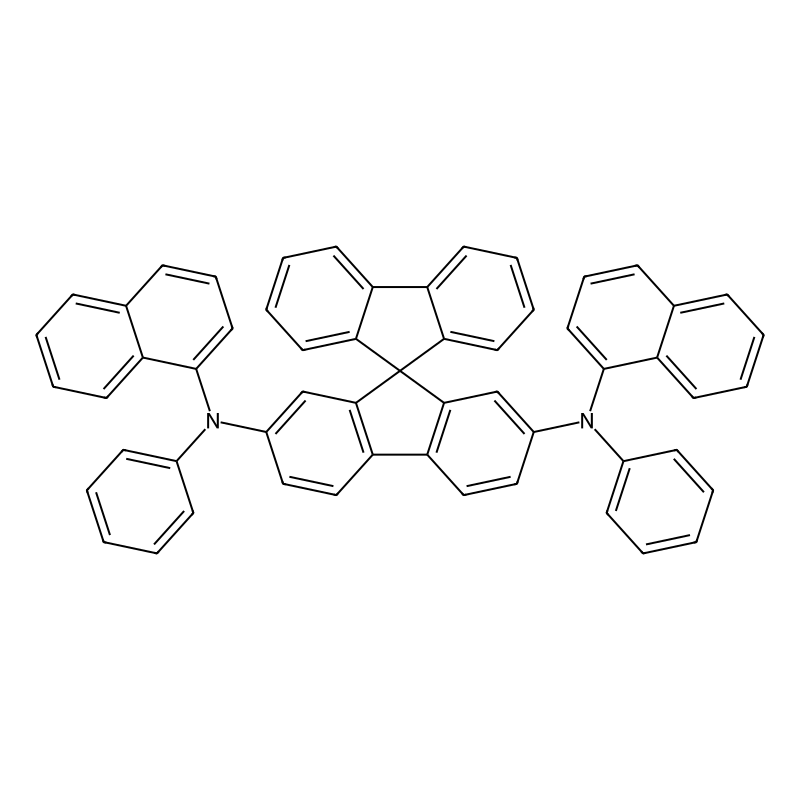

Spiro-NPB is a spirocyclic compound characterized by its unique molecular structure, which consists of a central spiro junction connecting two aromatic moieties. Its chemical formula is C57H38N2, and it is primarily recognized for its application as a hole transport material in organic light-emitting diodes (OLEDs). The compound's spiro configuration imparts significant thermal stability and rigidity, making it an attractive candidate for optoelectronic applications .

Spiro-NPB can be synthesized through various methods, often involving palladium-catalyzed coupling reactions. One notable method includes the use of a modified Ullmann reaction to create spirocyclic structures from appropriate precursors. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

The primary application of Spiro-NPB lies in its role as a hole transport material in OLEDs. Its excellent charge transport properties and thermal stability enhance the efficiency and longevity of organic electronic devices. Additionally, Spiro-NPB has been explored for potential use in organic photovoltaics and organic field-effect transistors due to its favorable electronic properties .

Studies on the interactions of Spiro-NPB with other chemical species have highlighted its role in charge transfer processes within OLEDs. Specifically, investigations into its interaction with singlet oxygen and metal chelates have provided insights into its behavior under operational conditions. These studies are crucial for understanding how Spiro-NPB can be optimized for better performance in electronic applications .

Several compounds share structural or functional similarities with Spiro-NPB. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| N,N'-Diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine | Biphenyl derivative | High hole mobility; used in OLEDs |

| 4,4'-Bis(N-(1-naphthyl)-N-phenylamino)biphenyl | Biphenyl derivative | Excellent thermal stability; effective hole transport |

| Spiro-TPD | Spirocyclic | High hole mobility; widely used in OLED applications |

Uniqueness of Spiro-NPB: What sets Spiro-NPB apart from these compounds is its distinct spiro structure that contributes to enhanced charge transport properties and thermal stability, making it particularly suitable for demanding applications in organic electronics .

Spiro-NPB represents a sophisticated organic compound with the complete International Union of Pure and Applied Chemistry nomenclature designation of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,7-diamino-9,9'-spirobifluorene [1] [2] [3]. The compound is also recognized under several alternative systematic names including 2,7-Bis[N-(1-naphthyl)anilino]-9,9'-spirobi[9H-fluorene] [4] [3] and N2,N7-Di-1-naphthalenyl-N2,N7-diphenyl-9,9'-spirobi[9H-fluorene]-2,7-diamine [5] [6]. The Chemical Abstracts Service registry number for this compound is 932739-76-9 [2] [3] [5].

The IUPAC nomenclature follows established conventions for spiro compounds, where the prefix "spiro" indicates the presence of two rings connected through a single shared carbon atom [7] [8]. The systematic naming incorporates the spirobifluorene core structure with specific positional designations for the attached amine substituents at the 2 and 7 positions [9] [5]. According to IUPAC spiro nomenclature guidelines, the compound name reflects the tetrahedral carbon center that serves as the connection point between the two fluorene ring systems [7] [8].

| Nomenclature Component | Description | Structural Significance |

|---|---|---|

| N,N'-bis(naphthalen-1-yl) | Two naphthalene groups attached to nitrogen atoms | Provides extended conjugation |

| N,N'-bis(phenyl) | Two phenyl groups attached to nitrogen atoms | Enhances molecular rigidity |

| 2,7-diamino | Amino groups at positions 2 and 7 | Defines substitution pattern |

| 9,9'-spirobifluorene | Core spirobifluorene framework | Central structural motif |

Structural Characteristics of the Spirobifluorene Core

The spirobifluorene core constitutes the fundamental structural framework of Spiro-NPB, characterized by two fluorene units connected through a quaternary carbon atom at the 9,9' positions [10] [11] [12]. This spiro junction creates a unique three-dimensional architecture where the two fluorene ring systems are arranged in a perpendicular configuration [10] [13] [14]. The central spiro carbon exhibits tetrahedral geometry with sp3 hybridization, forming four sigma bonds that maintain the rigid spatial arrangement of the molecular framework [15] [16] [17].

Crystallographic analysis of related spirobifluorene compounds reveals dihedral angles between the fluorene ring systems ranging from 84.95° to 85.30° [18] [19]. These measurements confirm the near-orthogonal arrangement of the two fluorene moieties, which is a characteristic feature of spiro-linked systems [12] [18]. The rigidity imposed by the spiro junction prevents coplanar alignment of the conjugated systems, thereby maintaining the three-dimensional structure [13] [14] [20].

The spirobifluorene core demonstrates exceptional thermal stability due to its rigid molecular architecture [11]. The perpendicular arrangement of the fluorene units effectively disrupts intermolecular pi-stacking interactions, which contributes to the compound's amorphous nature and high glass transition temperature [10] [11] [14]. This structural feature is particularly advantageous for applications requiring morphological stability under thermal stress [11] [20].

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Dihedral Angle Between Fluorene Rings | 84.95° - 85.30° | X-ray Crystallography [18] |

| Spiro Carbon Hybridization | sp3 | Theoretical Analysis [16] [17] |

| Tetrahedral Bond Angle | ~109.5° | Molecular Geometry [22] [17] |

| Molecular Rigidity | High | Structural Analysis [13] [14] |

Amine Substituents Configuration

The amine substituents in Spiro-NPB are positioned at the 2 and 7 positions of the spirobifluorene core, featuring a symmetric arrangement that maintains the compound's structural integrity [1] [2] [5]. Each amine nitrogen atom is bonded to both a naphthalen-1-yl group and a phenyl group, creating a tertiary amine configuration [3] [23]. The nitrogen centers exhibit tetrahedral geometry, although the presence of aromatic substituents introduces some planar character due to conjugation effects [23].

The naphthalene substituents provide extended conjugation that influences the electronic properties of the compound [24]. Research findings indicate that electrons are preferentially delocalized on the naphthalene moieties, as demonstrated through density functional theory calculations [24]. The phenyl groups contribute additional rigidity to the molecular structure while maintaining the overall three-dimensional architecture [11] [24].

The configuration of the amine substituents follows a symmetric pattern where both the 2 and 7 positions bear identical substituent groups [5] [6]. This symmetry is crucial for maintaining the compound's electronic properties and ensuring uniform charge transport characteristics [11] [24]. The tertiary amine configuration at each substitution site provides optimal electronic coupling between the central spirobifluorene core and the peripheral aromatic substituents [23] [24].

| Substituent Position | Attached Groups | Nitrogen Configuration |

|---|---|---|

| Position 2 | Naphthalen-1-yl, Phenyl | Tertiary Amine [23] |

| Position 7 | Naphthalen-1-yl, Phenyl | Tertiary Amine [23] |

| Symmetry Pattern | Identical Substituents | C2 Symmetry [5] |

| Conjugation Effect | Extended through Naphthalene | Electronic Delocalization [24] |

Spatial Arrangement and Molecular Geometry

The spatial arrangement of Spiro-NPB is dominated by the tetrahedral geometry of the central spiro carbon atom, which enforces a perpendicular relationship between the two fluorene ring systems [13] [15] [16]. This orthogonal arrangement creates a three-dimensional molecular architecture that prevents close molecular packing and inhibits crystallization [13] [14]. The tetrahedral bond angles at the spiro center approximate the ideal 109.5° geometry, although slight distortions occur due to ring strain and steric effects [18] [22] [17].

The molecular geometry exhibits C2 symmetry due to the identical nature of the substituents at positions 2 and 7 [5] [25]. This symmetry is maintained throughout the molecular framework, contributing to the compound's uniform electronic properties and charge transport characteristics [25] [24]. The perpendicular arrangement of the fluorene units effectively isolates the pi-conjugated systems, preventing electronic coupling between the two halves of the molecule [14] [20].

Computational studies reveal that the rigid spiro junction maintains the orthogonal relationship between the fluorene systems even under thermal stress [13] [12]. The spatial arrangement creates distinct molecular cavities that contribute to the compound's unique physical properties, including high glass transition temperature and morphological stability [11] [14]. The three-dimensional structure also influences the compound's solubility characteristics and film-forming properties [10] [12].

| Geometric Parameter | Value/Description | Structural Impact |

|---|---|---|

| Spiro Carbon Geometry | Tetrahedral (sp3) [16] [17] | Enforces 3D Structure |

| Fluorene Ring Relationship | Perpendicular (90°) [13] [14] | Prevents Pi-Stacking |

| Molecular Symmetry | C2 Symmetry [5] [25] | Uniform Properties |

| Bond Angle Distortion | Slight deviation from 109.5° [18] | Ring Strain Effects |

Molecular Weight and Chemical Formula Analysis

The molecular formula of Spiro-NPB is C57H38N2, representing a complex organic structure with 57 carbon atoms, 38 hydrogen atoms, and 2 nitrogen atoms [2] [3] [5]. The calculated molecular weight is 750.94 grams per mole, determined through precise atomic mass summations [2] [3]. This molecular weight places Spiro-NPB in the category of high molecular weight organic compounds, which contributes to its thermal stability and processing characteristics [6].

The molecular formula reflects the systematic assembly of the spirobifluorene core (C25H16) with four additional aromatic substituents [26]. The naphthalene groups contribute C10H7 units each, while the phenyl groups add C6H5 units to the overall molecular structure [3]. The nitrogen atoms serve as bridging elements that connect the aromatic substituents to the central spirobifluorene framework [23].

Computational analysis confirms the exact mass as 750.30300 atomic mass units, with a complexity index of 1290 based on structural parameters [3]. The compound exhibits zero hydrogen bond donors and two hydrogen bond acceptors, corresponding to the two tertiary amine nitrogen atoms [3]. The topological polar surface area is calculated as 6.5 square angstroms, reflecting the minimal polar character of the molecule [3].

| Molecular Parameter | Value | Analytical Method |

|---|---|---|

| Molecular Formula | C57H38N2 [2] [3] | Elemental Analysis |

| Molecular Weight | 750.94 g/mol | Calculated Value |

| Exact Mass | 750.30300 amu [3] | Mass Spectrometry |

| Hydrogen Bond Donors | 0 [3] | Computational Analysis |

| Hydrogen Bond Acceptors | 2 [3] | Structural Assessment |

| Topological Polar Surface Area | 6.5 Ų [3] | Theoretical Calculation |

| Complexity Index | 1290 [3] | Structural Complexity |

| Heavy Atom Count | 59 [3] | Atomic Composition |

Buchwald-Hartwig Cross-Coupling Reactions

The Buchwald-Hartwig cross-coupling reaction represents the most efficient and widely used methodology for Spiro-NPB synthesis. This palladium-catalyzed amination reaction between 2,7-dibromo-9,9'-spirobifluorene and N-aryl compounds consistently delivers excellent yields ranging from 74% to 92% [3] [4] [5].

The optimal reaction conditions typically employ palladium acetate (Pd(OAc)₂) as the catalyst precursor combined with either tert-tributylphosphine (t-Bu₃P) or BINAP as the ligand system [3]. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) serve as effective bases for the reaction [4]. The reaction proceeds under inert atmosphere conditions at temperatures between 100-110°C for 6-24 hours, depending on the specific substrate combination.

Mechanistic studies have revealed that the Buchwald-Hartwig coupling proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to palladium(0), coordination and deprotonation of the amine nucleophile, and reductive elimination to form the carbon-nitrogen bond [6] [7]. The use of bidentate phosphine ligands significantly improves reaction efficiency by stabilizing intermediate palladium complexes and facilitating reductive elimination.

Recent advances in catalyst design have enabled the use of lower catalyst loadings (0.5-1.0 mol%) while maintaining high yields and reaction rates [7]. These improvements are particularly important for large-scale synthesis where catalyst costs become significant economic factors.

Suzuki Cross-Coupling Approaches

Suzuki cross-coupling reactions provide an alternative synthetic route to Spiro-NPB derivatives, particularly when incorporating additional aromatic substituents. This methodology employs the coupling between spirobifluorene bromides and arylboronic acids or their ester derivatives using palladium catalysis [4] [8].

The reaction typically utilizes tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃] as catalyst systems [4]. Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) serve as the base, with the reaction conducted in toluene-water biphasic systems at 110°C for approximately 24 hours.

Yields for Suzuki coupling reactions in Spiro-NPB synthesis range from 64% to 90%, which, while slightly lower than Buchwald-Hartwig conditions, offer complementary reactivity patterns [4] [8]. The Suzuki reaction is particularly valuable for introducing sterically hindered aromatic groups or when the corresponding amine substrates are not readily available.

The mechanism of Suzuki coupling involves transmetalation of the organoborane with the palladium complex, followed by reductive elimination to form the carbon-carbon bond [8]. The mild reaction conditions and tolerance for various functional groups make this methodology particularly attractive for complex molecule synthesis.

Purification Techniques

Achieving high purity in Spiro-NPB is critical for optimal device performance in organic electronic applications. Several purification techniques have been developed and optimized for this compound, each offering specific advantages depending on the scale and purity requirements.

Column Chromatography represents the most commonly employed initial purification method. Silica gel chromatography using hexane-dichloromethane solvent systems (typically 4:1 to 1:1 ratios) effectively separates Spiro-NPB from reaction byproducts and unreacted starting materials [3] [4] [9]. This technique routinely achieves purities of 95-98% and is scalable from laboratory to pilot-plant operations.

Recrystallization techniques using chloroform-n-hexane or ethanol solvent systems provide an additional purification step, particularly effective for removing trace impurities [3]. While yields may be slightly reduced (92-96% purity), this method offers excellent selectivity for removing specific contaminants.

Temperature Gradient Sublimation has emerged as the preferred method for achieving research-grade purity (>99.5%) [10] [11]. This technique employs multiple temperature zones (typically 210-300°C) under high vacuum conditions (<1×10⁻³ Pa) to achieve selective sublimation and deposition of the pure compound.

Sublimation Processes for High-Purity Synthesis

Sublimation purification represents the gold standard for achieving semiconductor-grade purity in Spiro-NPB. This process is particularly crucial for organic electronic device applications where even trace impurities can significantly impact performance [10] [12].

The sublimation process typically operates under high vacuum conditions (1×10⁻³ Pa or lower) with carefully controlled temperature gradients [13]. Multiple sublimation zones allow for sequential purification, with lower volatility impurities remaining in higher temperature zones while the pure product sublimes and condenses in cooler regions.

Triple sublimation techniques can achieve ultra-high purities exceeding 99.995%, though this level of purification is typically limited to laboratory-scale operations [12]. Commercial suppliers routinely offer sublimation-purified Spiro-NPB with 99% purity for research applications [14] [15].

The sublimation process offers several advantages including the removal of non-volatile impurities, elimination of solvent residues, and production of material suitable for vapor-phase device fabrication processes [12]. However, the technique requires specialized equipment and careful temperature control to prevent thermal decomposition.

Scalable Production Methods

The transition from laboratory synthesis to industrial-scale production of Spiro-NPB requires consideration of several factors including cost-effectiveness, process safety, environmental impact, and product quality consistency.

Continuous Flow Synthesis represents a promising approach for large-scale Spiro-NPB production. This methodology offers superior process control, reduced waste generation, and consistent product quality compared to traditional batch processes [16]. Flow reactors enable precise temperature and residence time control, leading to improved yields and reduced byproduct formation.

Batch Reactor Systems remain the most widely implemented approach for industrial organic synthesis. These systems have proven scalability from laboratory (grams) to industrial scale (hundreds of kilograms) with well-established process control and quality assurance protocols [17]. The main challenges include batch-to-batch variation and the need for careful optimization of reaction conditions.

Microwave-Assisted Synthesis offers advantages in terms of reaction rate and energy efficiency, though current applications are primarily limited to laboratory and pilot-scale operations [17]. The rapid heating capabilities can significantly reduce reaction times while maintaining or improving yields.

One-Pot Synthesis strategies aim to combine multiple synthetic steps into a single reaction vessel, reducing handling costs and improving overall process efficiency [18]. These approaches require careful optimization but can offer significant cost advantages for large-scale production.

The selection of appropriate scalable production methods depends on factors including target production volume, capital investment requirements, regulatory considerations, and desired product quality specifications. Current industrial implementations focus primarily on batch reactor systems with sublimation purification for high-purity applications.

Economic considerations favor synthesis routes with high atom economy, minimal waste generation, and reduced purification requirements. The Buchwald-Hartwig coupling reaction meets these criteria particularly well, offering high yields with relatively straightforward workup procedures.